molecular formula C16H18FN3O3 B4980258 [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

Cat. No.: B4980258
M. Wt: 319.33 g/mol
InChI Key: FXHRGRPOXBFTEJ-ZDUSSCGKSA-N
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Description

The compound [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a complex organic molecule that features a pyrazole ring, a fluorophenoxy group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol derivative with a suitable leaving group on the pyrazole ring.

    Attachment of the pyrrolidine moiety: This is often done through a reductive amination reaction, where the pyrazole derivative is reacted with a pyrrolidine aldehyde in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone: can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the function of specific enzymes or receptors in biological systems.

Mechanism of Action

The mechanism of action of [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group may facilitate binding to hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. The pyrrolidine moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • [5-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
  • [5-[(3-bromophenoxy)methyl]-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
  • [5-[(3-methylphenoxy)methyl]-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

Uniqueness

The presence of the fluorine atom in [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone imparts unique properties such as increased metabolic stability and altered electronic characteristics, which can enhance its interaction with biological targets compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c17-11-3-1-5-14(7-11)23-10-12-8-15(19-18-12)16(22)20-6-2-4-13(20)9-21/h1,3,5,7-8,13,21H,2,4,6,9-10H2,(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHRGRPOXBFTEJ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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